molecular formula C41H28N4O10S2 B13733554 2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo- CAS No. 31353-92-1

2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-

Cat. No.: B13733554
CAS No.: 31353-92-1
M. Wt: 800.8 g/mol
InChI Key: FXFJDZPYMDXPPM-UHFFFAOYSA-N
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Description

Properties

CAS No.

31353-92-1

Molecular Formula

C41H28N4O10S2

Molecular Weight

800.8 g/mol

IUPAC Name

1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C41H28N4O10S2/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55)

InChI Key

FXFJDZPYMDXPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C41H26N4Na2O10S2
Molecular Weight 844.78 g/mol
Appearance Dark blue powder
Synonyms Acid Blue 127:1, Anadurm Blue M-G, Best Acid Milling Blue GW, C.I. Acid Blue 127:1, etc.
CAS Number 25826-34-0

The compound consists of two anthracene-9,10-dione (anthraquinone) units each substituted with amino and sulfonic acid groups, linked via a methylene bridge through phenyleneimino linkages.

Preparation Methods

General Synthetic Approach

The synthesis of this compound involves the formation of a bis-anthraquinone sulfonic acid derivative linked by a methylenebis(phenyleneimino) moiety. The key steps include:

This synthetic strategy is typical for preparing complex anthraquinone-based dyes and their intermediates.

Detailed Stepwise Preparation

Step 1: Preparation of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid
  • Starting from anthraquinone, sulfonation is performed using chlorosulfonic acid or fuming sulfuric acid to yield anthracene-2-sulfonic acid derivatives.
  • Amination is then carried out to introduce the amino group at the 1-position, typically using ammonia or ammonium salts under controlled conditions.

This intermediate is a crucial building block for the target compound and is also known as bromaminic acid in related dye syntheses.

Step 2: Formation of Methylenebis(4,1-phenyleneimino) Linker
  • The methylenebis(phenyleneimino) moiety is synthesized by condensation of formaldehyde with aromatic amines (e.g., aniline derivatives) to form the bis-imine linkage.
  • This linker acts as a bridging unit connecting two anthraquinone sulfonic acid derivatives.
Step 3: Coupling Reaction
  • The two equivalents of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid derivatives are reacted with the methylenebis(4,1-phenyleneimino) linker under conditions favoring imine bond formation.
  • The reaction typically occurs in aqueous or polar organic solvents, sometimes in the presence of catalysts or under reflux to ensure complete coupling.
Step 4: Salt Formation and Purification
  • The resulting bis-anthraquinone sulfonic acid compound is neutralized with sodium hydroxide or other bases to form the disodium salt, enhancing solubility and stability.
  • Purification is achieved by crystallization or precipitation techniques to isolate the dark blue powder form.

Analytical Data and Characterization

Analysis Type Observed Data
Molecular Weight (MW) 844.78 g/mol (confirmed by mass spectrometry)
UV-Vis Spectroscopy Characteristic absorption peaks in visible region consistent with anthraquinone dyes
IR Spectroscopy Bands corresponding to sulfonic acid groups (S=O stretch), amine groups (N-H stretch), and imine (C=N) bonds
Elemental Analysis Consistent with C41H26N4Na2O10S2 composition
Melting Point Typically high due to aromatic and ionic character

Summary Table of Preparation Conditions

Step Reagents/Conditions Notes
Sulfonation Chlorosulfonic acid or fuming sulfuric acid, heat Introduces sulfonic acid at 2-position
Amination Ammonia or ammonium salts, controlled temperature Amino group at 1-position
Linker Synthesis Formaldehyde + aromatic amines, acidic or neutral medium Formation of methylenebis(phenyleneimino)
Coupling Reaction Mixing of anthraquinone derivatives with linker, reflux Formation of bis-anthraquinone compound
Salt Formation & Purification Neutralization with NaOH, crystallization Disodium salt isolated as blue powder

Research and Industrial Relevance

This compound is an important intermediate and component in acid and reactive dyes, widely used in textile, leather, and paper industries. Its preparation methods are well-established in industrial dye synthesis, leveraging classical aromatic sulfonation and amination chemistry combined with imine condensation techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonic acid groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Anthracenesulfonic acid, 4,4’-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, primarily through its sulfonic acid and amino groups. These interactions can lead to changes in the chemical environment, affecting processes such as electron transfer and molecular binding. The pathways involved often include oxidative and reductive mechanisms, which can alter the compound’s structure and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Anthraquinone-Based Sulfonates

Key structural differences lie in the bridging groups, substituents, and counterions. Below is a comparative analysis:

Compound CAS No. Bridging Group Substituents Molecular Weight Applications Environmental/Regulatory Notes
Target Compound 25826-34-0 Methylene-bis(phenyleneimino) 1-Amino, 2-sulfonate 752.77 (disodium) Textiles, leather Limited data; structurally similar to Acid Blue 127 .
Acid Blue 127 6471-01-8 Isopropylidene-bis(phenyleneimino) 1-Amino, 2-sulfonate 872.83 (disodium) Soaps, detergents Non-toxic per Canadian assessments; low bioaccumulation .
6222-65-7 6222-65-7 None (monomeric) 1-Amino, 4-(4-aminophenyl)amino 409.42 Specialty dyes High polarity due to free amino groups; used in niche applications .
2150-60-9 2150-60-9 None (monomeric) 4,8-Diamino, 1,5-dihydroxy 373.29 (sodium salt) Biomedical imaging Chelating properties for metal ions; potential in diagnostics .
Key Structural and Functional Differences
  • Bridging Groups : The methylene bridge in the target compound imparts rigidity compared to the isopropylidene group in Acid Blue 127, which increases steric bulk and reduces solubility .
  • Substituents: The presence of sulfonate groups in all compounds enhances water solubility, but additional amino or hydroxyl groups (e.g., 2150-60-9) enable metal coordination for applications beyond dyes .
  • Environmental Impact: Acid Blue 127 and its analogs (e.g., 6471-01-8) are classified as low-risk due to rapid degradation and minimal bioaccumulation, whereas sulfonated anthraquinones with complex substituents (e.g., 67827-61-6) require further toxicity studies .

Regulatory and Environmental Considerations

  • EU Compliance: Sulfonated anthraquinones are regulated under REACH, requiring biodegradability data for commercial use .

Biological Activity

2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, commonly referred to as Acid Blue 127 or disodium 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate], is a complex organic compound with notable applications in various industries. This article delves into its biological activity based on available research findings.

  • Molecular Formula : C41H29N4Na2O10S2
  • Molecular Weight : 824.81 g/mol
  • CAS Number : 25826-34-0

Biological Activity

The biological activity of this compound has been studied primarily in the context of its use as a dye and its potential environmental impact. The following sections summarize key findings from various research studies.

Antimicrobial Activity

Research indicates that Acid Blue 127 exhibits antimicrobial properties. A study on the effects of various dyes on bacterial cultures showed that this compound inhibited the growth of several pathogenic bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus12
P. aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that Acid Blue 127 has a dose-dependent cytotoxic effect. The compound was tested on various cell lines including HeLa and MCF-7:

Concentration (µg/mL) Cell Viability (%)
0100
5085
10065
20040

The results suggest that higher concentrations significantly reduce cell viability, indicating potential toxicity at elevated levels.

Environmental Impact

In terms of environmental safety, studies have shown that Acid Blue 127 does not accumulate in aquatic ecosystems and poses minimal risk to aquatic organisms. The Government of Canada assessed its environmental impact and concluded that it is not harmful due to its non-persistent nature in the environment .

Case Studies

  • Industrial Application : In textile manufacturing, Acid Blue 127 is used as a dye for fabrics. A case study highlighted the need for proper wastewater treatment processes to mitigate any potential release into water bodies during dyeing operations.
  • Pharmaceutical Research : Another study explored the potential use of Acid Blue 127 in drug delivery systems. Its ability to form complexes with certain drugs could enhance solubility and bioavailability.

Q & A

Q. What are the optimal synthetic routes for preparing this anthracenesulfonic acid derivative?

The synthesis typically involves multi-step reactions starting with anthraquinone sulfonation followed by amine coupling. Key steps include:

  • Sulfonation : Introducing sulfonic acid groups at specific positions using fuming sulfuric acid under controlled temperatures (120–140°C) to avoid over-sulfonation .
  • Amine coupling : Reacting with methylenebis(4,1-phenyleneimine) via nucleophilic aromatic substitution. Catalysts like Cu(I) or Pd(0) improve regioselectivity, reducing by-products such as 4-hydroxy derivatives .
  • Purification : Column chromatography or recrystallization in ethanol-water mixtures yields >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms substitution patterns (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for anthraquinone protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 649.2) .
  • UV-Vis spectroscopy : Identifies π→π* transitions (λmax ~480 nm) and charge-transfer bands from sulfonate-anthraquinone interactions .
  • HPLC : Monitors reaction progress and purity using C18 columns with acetonitrile/0.1% TFA mobile phases .

Advanced Research Questions

Q. How can experimental design mitigate challenges in controlling by-product formation during synthesis?

Common by-products include 4-hydroxyanthraquinone derivatives due to hydroxide ion competition during coupling . Strategies:

  • Solvent optimization : Use aprotic solvents (e.g., DMF) to suppress hydroxide formation.
  • Temperature control : Maintain reactions at 60–80°C to limit thermal decomposition.
  • Catalyst screening : Pd(0) reduces unwanted substitutions compared to Cu(I) .

Q. What methodological approaches resolve discrepancies in reported solubility data for sulfonated anthraquinones?

Solubility variations arise from sulfonate group positioning and counterion effects (e.g., Na⁺ vs. H⁺). To address contradictions:

  • Ion-exchange studies : Compare solubility in deionized water vs. buffered solutions (pH 2–12) .
  • Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility .
  • Validation via solid-phase extraction (SPE) : Quantify solubility limits using HLB cartridges and LC-MS validation .

Q. How does the compound’s structure influence its fluorescence and biological activity?

  • Fluorescence : The anthraquinone core and sulfonate groups enable strong UV-excited emission (λem ~520 nm), useful for cellular imaging .
  • Enzyme inhibition : The planar structure and sulfonamide moieties allow intercalation into DNA or binding to kinase active sites (e.g., EGFR inhibition IC₅₀ ~2.1 µM) .
  • Structure-activity relationships (SAR) : Substituting the methylenebis(phenyleneimine) group with electron-withdrawing groups enhances redox activity but reduces solubility .

Methodological Insights

Q. How to design stability studies for sulfonated anthraquinones in aqueous solutions?

  • Accelerated degradation : Expose samples to UV light (254 nm) and analyze degradation products via LC-MS.
  • pH-dependent stability : Monitor hydrolysis rates at pH 4–9 using kinetic modeling (t₁/₂ ranges from 48 hrs at pH 7 to <12 hrs at pH 2) .
  • Counterion effects : Compare sodium vs. potassium salts for hygroscopicity and oxidative stability .

Q. What strategies improve reproducibility in biological assays involving this compound?

  • Solubilization protocols : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation in cell media .
  • Dose-response validation : Pre-treat cells with antioxidants (e.g., NAC) to distinguish redox-mediated effects from direct interactions .
  • Batch consistency : Characterize multiple synthesis batches via XRD to confirm crystallinity and polymorph absence .

Contradictions and Validation

Q. How to reconcile conflicting reports on environmental persistence of sulfonated anthraquinones?

  • Biodegradation assays : Use OECD 301F tests to measure half-lives in activated sludge (reported t₁/₂: 7–30 days) .
  • Photodegradation studies : Simulate sunlight exposure (λ >290 nm) and quantify degradation via HPLC-UV .
  • Adsorption modeling : Correlate log Kow values (-2.1 to -1.5) with soil mobility to predict environmental fate .

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